molecular formula C18H16N6O2 B2987198 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034227-76-2

6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2987198
CAS No.: 2034227-76-2
M. Wt: 348.366
InChI Key: SCDRMWVXSMEAAS-UHFFFAOYSA-N
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Description

6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic chemical reagent designed for professional research applications. This compound features a molecular architecture combining an indole scaffold, a 1,2,3-triazole linker, and a pyridine ring, a design that leverages the known biological potential of indole derivatives in medicinal chemistry . Indole-containing small molecules have been reported to possess diverse pharmacological activities and are ubiquitous in drug discovery efforts for various therapeutic areas . The specific research applications, biological activity, and mechanism of action for this compound are currently under investigation and require further characterization by the research community. Researchers are exploring its potential based on the properties of its constituent moieties. This product is provided as a high-purity solid for in vitro research use. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

6-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-26-15-3-2-12-8-17(21-16(12)9-15)18(25)20-10-13-11-24(23-22-13)14-4-6-19-7-5-14/h2-9,11,21H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDRMWVXSMEAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Triazole Formation: The triazole ring is formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

    Final Coupling: The triazole-pyridine moiety is attached to the indole core through a methylene bridge using a suitable linker and coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of 6-formyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide.

    Reduction: Formation of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-amine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituent positions, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Indole-triazole-pyridine 6-methoxy (indole), pyridin-4-yl (triazole) ~349.36* Enhanced polarity from methoxy; pyridin-4-yl may influence binding orientation
N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide Indole-triazole-pyridine Pyridin-3-yl (triazole), no methoxy 318.33 Pyridin-3-yl substitution alters electronic properties; lower molecular weight
Compound 41 (3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) Pyrrole-imidazole-pyridine Trifluoromethyl (pyridine), methyl groups 392.2 Lipophilic trifluoromethyl group; 35% synthetic yield suggests challenging synthesis
Compounds 14–15 (Amidine/amidoxime-substituted triazole-indoles) Indole-triazole-phenyl Amidoxime/carbamimidoyl groups Polar functional groups enhance solubility; antiproliferative activity reported
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Ethyl, methyl, phenyl groups 374.4 Bulky substituents; distinct heterocyclic core

*Estimated based on structural analogy to with added methoxy group.

Biological Activity

6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an indole moiety, a methoxy group, and a triazole-pyridine unit, which may contribute to its pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H15N5O2\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{2}

This structure is characterized by:

  • An indole ring system known for its role in various biological activities.
  • A triazole ring that enhances the compound's interaction with biological targets.
  • A pyridine moiety which may contribute to the compound's solubility and binding affinity.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01Apoptosis induction
Compound BNCI-H4600.03Cell cycle arrest
6-Methoxy-N...TBDTBDTBD

The specific anticancer activity of 6-methoxy-N... has not been extensively documented; however, its structural analogs suggest potential efficacy against various cancer types.

Anti-inflammatory Properties

Triazole-containing compounds have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in cellular models.

Antimicrobial Activity

The presence of the triazole and indole rings suggests that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial and fungal strains, indicating potential therapeutic applications.

The biological activity of 6-methoxy-N... is hypothesized to involve:

  • Targeting specific enzymes or receptors : The triazole ring may facilitate binding to enzymes involved in cancer progression or inflammation.
  • Modulating signaling pathways : Indole derivatives are known to influence pathways such as PI3K/Akt and MAPK, which are crucial in cancer biology.

Study 1: Antitumor Activity Evaluation

In a recent study, derivatives of triazole were synthesized and screened for their antitumor activity. The study found that modifications on the triazole ring significantly altered the potency against various cancer cell lines. While specific data for 6-methoxy-N... was not available, the findings underscore the importance of structural variations in biological activity.

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated that certain derivatives effectively reduced TNF-alpha levels in vitro, suggesting that 6-methoxy-N... could exhibit comparable effects due to its structural similarities.

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